molecular formula C12H15F2N3O2 B2697542 N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide CAS No. 898356-52-0

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide

Cat. No.: B2697542
CAS No.: 898356-52-0
M. Wt: 271.268
InChI Key: WHGWEUPMABOSPS-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a synthetic organic compound characterized by the presence of difluorophenyl and dimethylaminoethyl groups attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with N,N-dimethylethylenediamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the dimethylaminoethyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,4-difluorophenyl)acetamide: Shares the difluorophenyl group but differs in the acetamide backbone.

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Contains a similar difluorophenyl group but with a benzamide structure.

    N-(2,4-difluorophenyl)-N’-(2-(dimethylamino)ethyl)urea: Similar in structure but with a urea backbone instead of oxalamide.

Uniqueness

N1-(2,4-difluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and dimethylaminoethyl groups allows for versatile interactions in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3O2/c1-17(2)6-5-15-11(18)12(19)16-10-4-3-8(13)7-9(10)14/h3-4,7H,5-6H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGWEUPMABOSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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